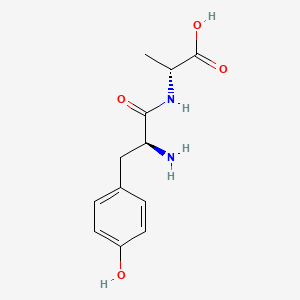
D-Alanine, L-tyrosyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Alanine, L-tyrosyl-: is a dipeptide composed of D-alanine and L-tyrosine D-alanine is a D-enantiomer of alanine, an amino acid that plays a crucial role in protein biosynthesis L-tyrosine is an L-enantiomer of tyrosine, an amino acid involved in the synthesis of proteins and neurotransmitters
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-Alanine, L-tyrosyl- typically involves peptide bond formation between D-alanine and L-tyrosine. This can be achieved through various methods, including:
Solution-phase peptide synthesis: This method involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond.
Solid-phase peptide synthesis: This method uses a solid support to anchor the growing peptide chain, allowing for easy purification and automation.
Industrial Production Methods: Industrial production of D-Alanine, L-tyrosyl- can be achieved through biotechnological methods, such as recombinant DNA technology. For example, the use of engineered Escherichia coli strains expressing specific enzymes can facilitate the efficient production of D-alanine and L-tyrosine, which can then be coupled to form the dipeptide .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: D-Alanine, L-tyrosyl- can undergo oxidation reactions, particularly at the phenolic hydroxyl group of the tyrosine residue.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The amino and carboxyl groups of the dipeptide can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Reagents like acyl chlorides or anhydrides can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of tyrosine.
Reduction: Reduced forms of the dipeptide.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: D-Alanine, L-tyrosyl- is used in the study of peptide synthesis and stereochemistry. It serves as a model compound for understanding the behavior of dipeptides in different chemical environments .
Biology: In biological research, D-Alanine, L-tyrosyl- is used to study protein-protein interactions and enzyme specificity. It helps in understanding the role of D-amino acids in biological systems .
Medicine: Its unique stereochemistry can be exploited to develop drugs with specific biological activities .
Industry: D-Alanine, L-tyrosyl- is used in the production of specialty chemicals and as a building block for more complex molecules. It finds applications in the pharmaceutical and biotechnology industries .
Wirkmechanismus
The mechanism of action of D-Alanine, L-tyrosyl- involves its interaction with specific enzymes and receptors in biological systems. The D-alanine residue can be recognized by certain enzymes, leading to the formation of enzyme-substrate complexes. The L-tyrosine residue can participate in phosphorylation reactions, playing a role in signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
L-Alanine, L-tyrosyl-: This dipeptide is similar but contains L-alanine instead of D-alanine.
D-Alanine, D-tyrosyl-: This compound contains D-tyrosine instead of L-tyrosine.
L-Alanine, D-tyrosyl-: This dipeptide has L-alanine and D-tyrosine.
Uniqueness: D-Alanine, L-tyrosyl- is unique due to its combination of D- and L-amino acids, which imparts distinct stereochemical properties. This uniqueness makes it valuable for studying the effects of chirality on biological activity and enzyme specificity .
Eigenschaften
CAS-Nummer |
67035-21-6 |
|---|---|
Molekularformel |
C12H16N2O4 |
Molekulargewicht |
252.27 g/mol |
IUPAC-Name |
(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C12H16N2O4/c1-7(12(17)18)14-11(16)10(13)6-8-2-4-9(15)5-3-8/h2-5,7,10,15H,6,13H2,1H3,(H,14,16)(H,17,18)/t7-,10+/m1/s1 |
InChI-Schlüssel |
NLKUJNGEGZDXGO-XCBNKYQSSA-N |
Isomerische SMILES |
C[C@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
Kanonische SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


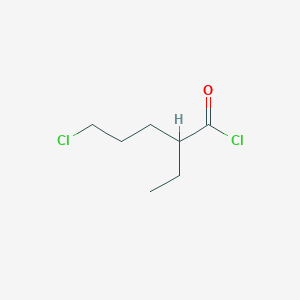
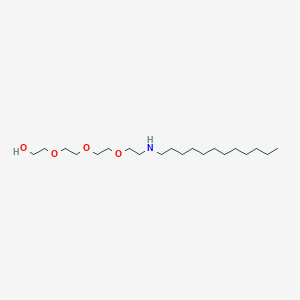

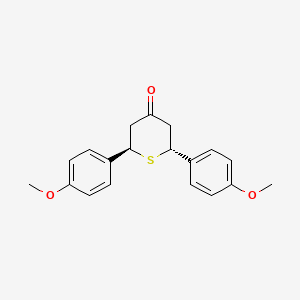

![{1-[(Propan-2-yl)sulfanyl]ethyl}benzene](/img/structure/B14472612.png)
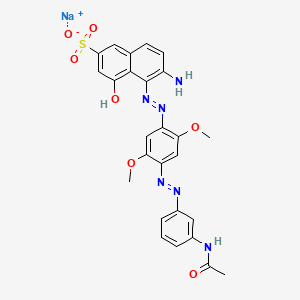
![1-Methyl-2-[(1-octadecylquinolin-2(1H)-ylidene)methyl]quinolin-1-ium](/img/structure/B14472620.png)
![4,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14472621.png)
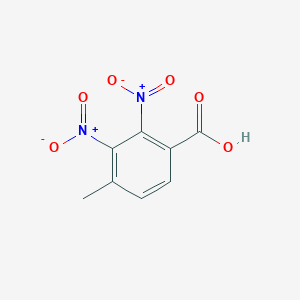
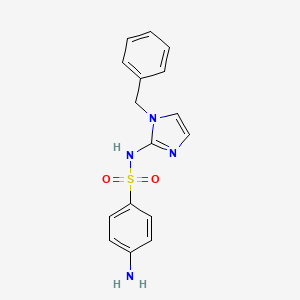
![2,4-Bis(4-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14472635.png)
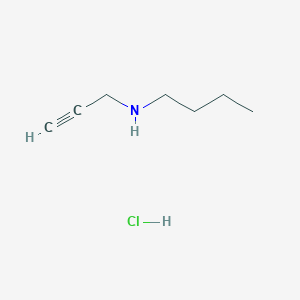
![3-[4-(Octadecyloxy)phenyl]propanoic acid](/img/structure/B14472652.png)
